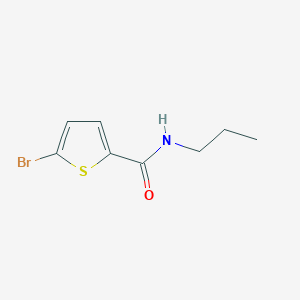

5-bromo-N-propylthiophene-2-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-N-propylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNOS/c1-2-5-10-8(11)6-3-4-7(9)12-6/h3-4H,2,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLNOXHJFHHLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589326 | |

| Record name | 5-Bromo-N-propylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908494-85-9 | |

| Record name | 5-Bromo-N-propylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo N Propylthiophene 2 Carboxamide

Strategies for Regioselective Functionalization of the Thiophene (B33073) Core

Achieving the desired substitution pattern on the thiophene ring is a critical aspect of the synthesis of 5-bromo-N-propylthiophene-2-carboxamide. Regioselectivity, the control of where chemical modifications occur on a molecule, is paramount. Two principal strategies for achieving the required 2,5-disubstituted thiophene are multi-step protocols involving directed lithiation and acylation reactions.

Multi-step Protocols Involving Directed Lithiation and Electrophilic Quenching

A highly effective method for the regioselective synthesis of substituted thiophenes involves a sequence of directed lithiation reactions followed by quenching with appropriate electrophiles. This multi-step approach allows for the sequential and controlled introduction of different functional groups onto the thiophene core.

The synthesis can commence with the lithiation of the parent thiophene molecule. The protons on the thiophene ring exhibit different acidities, with those at the 2- and 5-positions (α-positions) being more acidic than those at the 3- and 4-positions (β-positions). This inherent difference in acidity allows for regioselective deprotonation.

Treatment of thiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), typically at low temperatures like -78 °C in an anhydrous solvent like tetrahydrofuran (B95107) (THF), results in the selective removal of a proton from the 2-position. mdpi.comresearchgate.net This generates a 2-lithiothiophene intermediate, which is a potent nucleophile poised for reaction with an electrophile.

Following the initial lithiation, the propyl group can be introduced at the 2-position. This is achieved by quenching the 2-lithiothiophene intermediate with an electrophilic source of a propyl group, such as 1-bromopropane (B46711) (n-PrBr). mdpi.com This reaction proceeds via a nucleophilic substitution mechanism to yield 2-propylthiophene (B74554).

To introduce the carboxamide functionality, a second directed lithiation is performed. The presence of the alkyl group at the 2-position directs the next lithiation to the vacant 5-position. mdpi.comproquest.com Treatment of 2-propylthiophene with n-BuLi selectively deprotonates the C-5 position, generating 5-propyl-2-lithiothiophene. This intermediate can then be reacted with an electrophile to install the N-propylcarboxamide group. A direct approach involves quenching with propyl isocyanate (CH₃CH₂CH₂N=C=O). The nucleophilic lithiated carbon attacks the electrophilic carbon of the isocyanate, and after aqueous workup, yields N-propyl-5-propylthiophene-2-carboxamide. Although a direct analog for the N-propyl derivative is not detailed in the cited literature, a similar reaction using phenyl isocyanate to produce an N-phenyl carboxamide derivative proceeds in high yield (91%). mdpi.comresearchgate.net

An alternative two-step sequence involves quenching the 5-propyl-2-lithiothiophene with carbon dioxide (CO₂) to form 5-propylthiophene-2-carboxylic acid, which is then coupled with n-propylamine in a separate step to form the amide bond (see section 2.2).

Table 1: Reaction Conditions for Directed Lithiation and Functionalization

| Step | Reactant | Reagents | Solvent | Temperature | Product | Yield (%) | Reference |

| 1 | Thiophene | 1. n-BuLi | THF | -78 °C | 2-Lithiothiophene | - | mdpi.com |

| 2 | 2-Lithiothiophene | n-Propyl bromide | THF | -78 °C to RT | 2-Propylthiophene | 85 | mdpi.com |

| 3 | 2-Propylthiophene | 1. n-BuLi 2. Phenyl isocyanate | THF | -78 °C to RT | N-Phenyl-5-propylthiophene-2-carboxamide | 91 | mdpi.com |

The final step in this multi-step sequence is the introduction of the bromine atom at the 5-position. If the synthesis starts with thiophene-2-carboxamide, the carboxamide group acts as a directing group. However, in the sequence described above, the target for bromination is an N-propyl-5-propylthiophene-2-carboxamide intermediate. To obtain the final target molecule, the synthetic strategy would need to be adjusted to introduce the bromine before the final amide formation or by starting with a pre-brominated thiophene.

For the synthesis of the title compound, a more logical sequence involves starting with 2-bromothiophene (B119243), lithiating it at the 5-position, introducing the carboxylic acid or a precursor, and then forming the amide. Alternatively, if starting with thiophene-2-carboxylic acid, bromination can be achieved using a suitable brominating agent. Electrophilic brominating agents like N-bromosuccinimide (NBS) are commonly used for the regioselective bromination of electron-rich heterocycles like thiophene. The reaction is typically carried out in a solvent like chloroform (B151607) or acetic acid. researchgate.net The directing effect of the carboxamide group at the 2-position will guide the incoming bromine electrophile to the 5-position.

Acylation Reactions for Carbonyl Chloride Group Introduction

An alternative strategy to the directed lithiation-carboxylation sequence is the direct acylation of a suitable thiophene precursor to introduce the carbonyl group. This is often accomplished by converting a carboxylic acid to a more reactive acyl chloride, or by a Friedel-Crafts-type acylation reaction.

For the synthesis of this compound, this pathway would typically start with 2-bromothiophene. The corresponding carboxylic acid, 5-bromothiophene-2-carboxylic acid, can be prepared via lithiation of 2-bromothiophene at the 5-position followed by quenching with CO₂. This carboxylic acid can then be converted to the highly reactive 5-bromothiophene-2-carbonyl chloride. This conversion is commonly achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). acs.orggoogle.com The use of oxalyl chloride, sometimes with a catalytic amount of N,N-dimethylformamide (DMF), is often preferred as the byproducts (CO₂, CO, HCl) are gaseous, simplifying purification. orgsyn.org The resulting 5-bromothiophene-2-carbonyl chloride is a key intermediate that can be directly used for amide bond formation.

Table 2: Reagents for Carbonyl Chloride Formation

| Starting Material | Reagent | Conditions | Product | Reference |

| Thiophene-2-carboxylic acid | Oxalyl Chloride | Catalytic DMF, DCM, 23 °C | Thiophene-2-carbonyl chloride | orgsyn.org |

| 5-Bromothiophene-2-carboxylic acid | Thionyl Chloride or Oxalyl Chloride | Varies | 5-Bromothiophene-2-carbonyl chloride |

Amide Bond Formation Techniques for N-Propyl Substitution

The final key step in the synthesis of this compound is the formation of the amide bond between the thiophene carbonyl group and n-propylamine. This can be achieved through several methods, depending on the nature of the carboxylic acid derivative used.

If the synthetic route generates 5-bromothiophene-2-carbonyl chloride, the amide formation is a straightforward and typically high-yielding reaction. The acyl chloride is highly electrophilic and readily reacts with n-propylamine. The reaction is usually carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the hydrogen chloride (HCl) that is produced as a byproduct.

Alternatively, if 5-bromothiophene-2-carboxylic acid is the intermediate, a direct condensation with n-propylamine requires the use of a coupling reagent to activate the carboxylic acid. hepatochem.com The direct thermal condensation of a carboxylic acid and an amine is generally not feasible under mild conditions. A wide array of coupling reagents has been developed, primarily for peptide synthesis, that are applicable to this transformation. iris-biotech.de These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine.

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to suppress side reactions and minimize racemization if chiral centers are present. hepatochem.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient activators.

Aminium/Uronium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most popular and effective coupling agents, known for rapid reaction times and high yields. peptide.com

The choice of coupling reagent and reaction conditions (solvent, temperature, base) depends on the specific substrates and the desired purity and yield of the final product.

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Abbreviation | Notes |

| Carbodiimides | N,N'-Diisopropylcarbodiimide | DIC | Often used with additives like HOBt to improve efficiency. |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Highly effective activators for sterically hindered substrates. |

| Aminium/Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Very efficient, fast reactions, less racemization. |

Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Derivatives

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org For thiophene derivatives like this compound, these methods are indispensable for modifying the thiophene ring. The C-Br bond at the 5-position is particularly amenable to oxidative addition by a palladium(0) catalyst, initiating a catalytic cycle that can couple the thiophene core to a wide array of organic fragments. youtube.com These reactions are valued for their tolerance of various functional groups, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. nih.govnih.gov

The Suzuki-Miyaura reaction is one of the most powerful and widely used palladium-catalyzed cross-coupling methods for C-C bond formation. nih.gov It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. youtube.comnih.gov The reaction's popularity stems from its mild conditions, the commercial availability of a vast library of boronic acids, and the generation of non-toxic inorganic byproducts. nih.govnih.gov

In the context of this compound, the Suzuki-Miyaura coupling provides a direct route to introduce diverse aryl and heteroaryl substituents at the 5-position. Research has demonstrated the successful coupling of similar substrates, such as 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and 5-bromo-N-propylthiophene-2-sulfonamide, with various aryl boronic acids. nih.govnih.gov These reactions typically employ a Pd(PPh₃)₄ or similar Pd(0) catalyst, a base like potassium phosphate, and a solvent system such as 1,4-dioxane/water. nih.govnih.gov The reaction conditions are generally robust, leading to moderate to good yields of the desired 5-arylthiophene derivatives. nih.gov

Detailed research findings from related studies are summarized in the interactive table below, showcasing typical reaction parameters for the Suzuki-Miyaura coupling of 5-bromothiophene amide and sulfonamide derivatives.

| Thiophene Substrate | Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-bromo-N-propylthiophene-2-sulfonamide | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 56 | nih.gov |

| 5-bromo-N-propylthiophene-2-sulfonamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 58 | nih.gov |

| 5-bromo-N-propylthiophene-2-sulfonamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 62 | nih.gov |

| 5-bromo-N-propylthiophene-2-sulfonamide | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 72 | nih.gov |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Reflux | 72 | nih.gov |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Naphthalen-1-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Reflux | 65 | nih.gov |

While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed and transition-metal-catalyzed cross-coupling reactions are also highly effective for functionalizing thiophene rings. These alternatives can be advantageous depending on the desired substituent and the stability of the coupling partners.

Stille Coupling: This reaction pairs an organohalide with an organotin compound. It is known for its tolerance of a wide range of functional groups and is often used in the synthesis of complex molecules and polymers. nih.gov

Kumada Coupling: The Kumada reaction utilizes a Grignard reagent (organomagnesium) as the nucleophile. It is one of the earliest transition-metal-catalyzed cross-coupling methods and is effective for forming C-C bonds, particularly in the synthesis of polythiophenes. rsc.orgnih.gov

Heck Coupling: The Heck reaction forms a C-C bond between an organohalide and an alkene. An oxidative or dehydrogenative version of the Heck reaction allows for the coupling of arenes and alkenes via C-H bond activation, offering a more atom-economical pathway. researchgate.net

Sonogashira Coupling: This reaction is the method of choice for introducing alkyne functionalities onto an aromatic ring. It couples a terminal alkyne with an aryl or vinyl halide, catalyzed by both palladium and copper complexes. This method is useful for creating precursors for further cyclization reactions or for materials science applications. mdpi.com

Negishi Coupling: Involving an organozinc reagent, the Negishi coupling is notable for the high reactivity of the organozinc nucleophile, often allowing reactions to proceed under very mild conditions. rsc.org

Each of these methods offers a unique set of advantages regarding substrate scope, reaction conditions, and functional group compatibility, providing a versatile toolkit for the derivatization of this compound.

Implementation of Green Chemistry Methodologies in Thiophene Carboxamide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of thiophene carboxamides and related derivatives, several strategies have been developed to align with these principles. A key focus has been the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives.

Water has emerged as a promising green solvent for cross-coupling reactions. researchgate.net Palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, which serves as the sole reaction medium. unito.it This approach not only eliminates the need for organic solvents but can also simplify product isolation. Studies have shown that these aqueous reactions are often tolerant of water quality, with successful couplings demonstrated even in industrial wastewater, presenting an opportunity for virtuous repurposing. unito.it

Other green methodologies applicable to thiophene synthesis include: eurekaselect.com

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and improve energy efficiency compared to conventional heating.

Ultrasound-Assisted Synthesis (Sonochemistry): Acoustic cavitation can enhance reaction rates and yields.

Solvent-Free Reactions: Performing reactions under neat conditions or using grinding (mechanochemistry) eliminates solvent waste entirely.

The application of these methods can significantly improve the sustainability profile of synthetic routes to thiophene-based compounds. The table below summarizes key green methodologies and their benefits.

| Methodology | Key Principle | Advantages | Application Example |

|---|---|---|---|

| Aqueous Media Reactions | Replacement of organic solvents with water. | Reduced toxicity, improved safety, simplified workup, low cost. | Pd-catalyzed Suzuki and direct C-H arylation of bromothiophenes. researchgate.netunito.it |

| Microwave Irradiation | Use of microwave energy for heating. | Rapid reaction rates, reduced side products, improved energy efficiency. | Synthesis of thiophene chalcones. eurekaselect.com |

| Solvent-Free Conditions | Elimination of solvent from the reaction. | High atom economy, no solvent waste, simplified purification. | Grinding methods for Claisen-Schmidt condensation to form chalcones. eurekaselect.com |

| Direct C-H Arylation | Avoids pre-functionalization of one coupling partner. | Improved step- and atom-economy, reduced waste from preparing organometallic reagents. | Pd-catalyzed arylation of thiophenes in green solvents. unito.it |

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing in-depth information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Spectral Analysis

While specific experimental data for 5-bromo-N-propylthiophene-2-carboxamide is not widely available in published literature, the expected ¹H and ¹³C NMR spectral features can be predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the propyl group and the thiophene (B33073) ring. The methyl (CH₃) protons of the propyl group would likely appear as a triplet in the upfield region of the spectrum. The methylene (B1212753) (CH₂) protons adjacent to the methyl group would present as a multiplet, specifically a sextet, due to coupling with both the methyl and the neighboring methylene protons. The methylene protons directly attached to the amide nitrogen would be observed as a triplet further downfield. On the thiophene ring, two doublets are expected for the two aromatic protons, with their chemical shifts and coupling constants being characteristic of a 2,5-disubstituted thiophene system.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon environments within the molecule. Separate signals would be expected for the three distinct carbons of the propyl group. The thiophene ring would exhibit four signals: two for the protonated carbons and two for the quaternary carbons, one of which is bonded to the bromine atom and the other to the carboxamide group. The carbonyl carbon of the amide functional group would appear as a characteristic signal in the downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene-H3 | ~7.0-7.2 (d) | ~130-132 |

| Thiophene-H4 | ~7.5-7.7 (d) | ~128-130 |

| N-CH₂ | ~3.3-3.5 (t) | ~40-42 |

| CH₂ | ~1.6-1.8 (sextet) | ~22-24 |

| CH₃ | ~0.9-1.1 (t) | ~11-13 |

| Thiophene-C2 (C=O) | - | ~140-142 |

| Thiophene-C5 (Br) | - | ~115-117 |

| C=O | - | ~160-162 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Proton and Carbon Correlations

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would clearly show the coupling network within the propyl chain, with cross-peaks connecting the signals of the N-CH₂, the adjacent CH₂, and the terminal CH₃ protons. It would also confirm the coupling between the two protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This experiment would be instrumental in assigning the carbon signals of the propyl group and the protonated carbons of the thiophene ring by linking them to their corresponding, and often more easily assigned, proton signals.

Mass Spectrometry (MS) for Precise Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₁₀BrNOS), HRMS would be used to confirm its elemental composition. The experimentally determined exact mass should be in close agreement with the theoretically calculated mass, providing strong evidence for the compound's identity. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Chromatographic Techniques for Isolation and Purity Assessment in Research

Chromatographic methods are essential for the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of this compound. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as a C18 column) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The compound would elute at a specific retention time under defined conditions. The purity of the sample is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. A sharp, symmetrical peak would be indicative of a pure compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is crucial for the identification and characterization of this compound, providing data on its molecular weight and fragmentation patterns, which are essential for structural confirmation.

While specific, detailed experimental LC-MS data for this compound is not extensively available in the public domain, the expected analytical results can be inferred based on the compound's structure. The mass spectrum would be anticipated to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₈H₁₀BrNOS |

| Molecular Weight | 248.14 g/mol |

| Expected [M]+ | m/z 247 |

| Expected [M+2]+ | m/z 249 |

| Key Fragmentation Pathways | Cleavage of the amide bond, loss of the propyl group, and fragmentation of the thiophene ring. |

Note: The data in this table is predictive and based on the chemical structure of this compound. Actual experimental data may vary.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

A crystallographic study would reveal the planarity of the thiophene ring and the orientation of the carboxamide and propyl substituents. The analysis would also detail the intermolecular interactions, such as hydrogen bonding or stacking interactions, that govern the packing of the molecules in the crystal lattice.

As of now, specific X-ray crystallographic data for this compound has not been reported in publicly accessible crystallographic databases. The generation of such data would require the successful growth of single crystals of the compound suitable for X-ray diffraction analysis.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Key Intramolecular Features | - Planarity of the thiophene ring.- Conformation of the N-propyl group.- Torsion angles between the thiophene ring and the carboxamide group. |

| Key Intermolecular Interactions | - Potential for N-H···O hydrogen bonding between amide groups.- Possible π-π stacking interactions between thiophene rings. |

Note: The information in this table is predictive. The actual crystallographic parameters can only be determined through experimental X-ray diffraction analysis.

Computational and Theoretical Investigations of 5 Bromo N Propylthiophene 2 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Quantum Chemical Parameters

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules. nih.govsemanticscholar.org By calculating the electron density, DFT can elucidate various quantum chemical parameters that are crucial for understanding the behavior of 5-bromo-N-propylthiophene-2-carboxamide at a molecular level. These calculations are typically performed to optimize the molecular geometry and to analyze the resulting electronic properties. researchgate.net

Molecular orbital (MO) analysis, a cornerstone of DFT studies, provides a detailed picture of the distribution and energy of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular significance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy and localization of these orbitals are fundamental to a molecule's reactivity and electronic properties. youtube.comyoutube.com

For thiophene-based compounds, DFT calculations have been employed to determine these key electronic parameters. nih.govresearchgate.net The analysis often reveals how different substituents on the thiophene (B33073) ring influence the electronic distribution and orbital energies. In the case of this compound, the bromine atom, being electron-withdrawing, and the N-propylcarboxamide group would be expected to significantly modulate the electronic landscape of the thiophene ring.

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher values suggest greater reactivity as a nucleophile. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower values suggest greater reactivity as an electrophile. |

| Energy Gap (ΔE = ELUMO - EHOMO) (eV) | Difference in energy between LUMO and HOMO | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |

| Ionization Potential (I) | Energy required to remove an electron | Correlates with EHOMO; I ≈ -EHOMO |

| Electron Affinity (A) | Energy released upon gaining an electron | Correlates with ELUMO; A ≈ -ELUMO |

| Electronegativity (χ) | Measure of the ability to attract electrons | χ = (I + A) / 2 |

| Chemical Hardness (η) | Resistance to change in electron distribution | η = (I - A) / 2 |

Note: The specific values for this compound would require a dedicated DFT calculation. The table provides a general overview of the parameters and their importance.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org This theory is instrumental in predicting the feasibility and outcome of various chemical reactions. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter derived from DFT calculations; a smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

In the context of this compound, FMO theory can be applied to understand its potential interactions with biological macromolecules. For instance, if the compound is to act as an inhibitor of an enzyme, its HOMO may interact with the LUMO of an electron-accepting group in the enzyme's active site, or its LUMO may interact with the HOMO of an electron-donating residue. The charge distribution within the molecule, often visualized through molecular electrostatic potential (MESP) maps, complements FMO analysis by highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thus predicting sites of interaction. researchgate.net

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

For this compound, molecular docking studies can be performed to predict how it might bind to a specific biological target, such as an enzyme or a receptor. The process involves placing the ligand in various conformations and orientations within the receptor's binding site and calculating a "docking score" for each pose. This score is an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov

Studies on similar thiophene-2-carboxamide derivatives have demonstrated their potential to bind to various protein targets. researchgate.netnih.gov For example, docking studies on novel thiophene-2-carboxamide derivatives have been used to investigate their interactions with protein tyrosine phosphatase 1B (PTP1B), a target for cancer therapy. researchgate.net Such studies can reveal the most stable binding pose of the ligand, providing a static snapshot of the ligand-receptor complex.

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiophene-2-carboxamides | Bacterial Proteins | -5.0 to -7.5 | TYR, SER, LEU |

| 2-Ethylhexyl 5-bromothiophene-2-carboxylates | DNA gyrase subunit A | -6.8 to -8.2 | ASP, GLY, ALA |

| Thiophene-2-carboxamides | Protein Tyrosine Phosphatase 1B (PTP1B) | -7.0 to -9.0 | ARG, GLN, PHE |

Note: This table presents representative data for classes of compounds similar to this compound to illustrate the type of information obtained from docking studies.

A detailed analysis of the docked poses reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for binding affinity and selectivity. The most common interactions include:

Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen in the carboxamide group) and another nearby electronegative atom. mdpi.comresearchgate.net The amide group in this compound is a prime candidate for forming hydrogen bonds with amino acid residues in a binding site.

Hydrophobic Interactions: These interactions occur between nonpolar groups, such as the propyl chain and the thiophene ring of the ligand, and nonpolar residues (e.g., leucine, valine, phenylalanine) in the receptor. mdpi.com These interactions are driven by the tendency of nonpolar surfaces to minimize contact with water.

By identifying these key interactions, researchers can understand why a particular ligand binds to a specific target and can suggest chemical modifications to improve its binding affinity or selectivity.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational modeling plays a vital role in modern SAR by providing a quantitative framework, often referred to as Quantitative Structure-Activity Relationship (QSAR), to understand these relationships. mdpi.comunifap.br

For a series of compounds related to this compound, computational SAR can be developed by correlating calculated molecular descriptors with experimentally determined biological activities. The descriptors can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment) or from the 3D structure of the molecule (e.g., molecular weight, surface area, number of hydrogen bond donors/acceptors). unifap.br

The insights gained from DFT and molecular docking studies are integral to building a robust SAR model. For example, if docking studies suggest that a hydrogen bond at a particular position is critical for activity, this information can be used to guide the synthesis of new analogs with enhanced hydrogen-bonding capabilities. Similarly, if DFT calculations indicate that a lower LUMO energy correlates with higher activity, this can inform the selection of substituents that modulate the electronic properties of the thiophene ring. nih.gov Through these integrated computational approaches, a comprehensive understanding of the molecular features governing the activity of this compound can be achieved, paving the way for the rational design of more potent and selective molecules.

Classification Structure-Activity Relationship (CSAR) Approaches

Classification Structure-Activity Relationship (CSAR) is a computational methodology used to categorize molecules into predefined classes of activity based on their structural and physicochemical properties. For this compound, a CSAR model could be developed to predict its potential biological activities, such as toxicity or therapeutic effects.

A notable study on the genotoxicity of 140 thiophene derivatives provides a framework for how a CSAR investigation of this compound could be approached. researchgate.net In such a model, the molecule would be characterized by a set of calculated molecular descriptors. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as dipole moment and orbital energies (HOMO and LUMO). They are crucial for understanding how the molecule might interact with biological targets.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the size, shape, and branching of the molecule.

Spatial Descriptors: These relate to the three-dimensional arrangement of the atoms in the molecule.

Physicochemical Descriptors: These include properties like hydrophobicity (log P) and polar surface area, which influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

By compiling a dataset of thiophene derivatives with known activities, a classification model can be trained to distinguish between active and inactive compounds. The position of this compound within this model would then allow for a prediction of its activity class. For instance, the presence of the bromine atom and the N-propylcarboxamide side chain would significantly influence its descriptor values and, consequently, its predicted activity.

Statistical Modeling for Activity Prediction (e.g., LDA, GS-SVM)

To build a robust predictive CSAR model, various statistical methods can be employed. Linear Discriminant Analysis (LDA) and Support Vector Machines (SVM) are two powerful techniques that have been successfully applied to the classification of thiophene derivatives. researchgate.net

Linear Discriminant Analysis (LDA) is a statistical method that finds a linear combination of descriptors that best separates two or more classes of objects or events. In the context of this compound, an LDA model could be developed using a training set of thiophene compounds with known biological activities (e.g., genotoxic vs. non-genotoxic). The model would identify the most influential descriptors for discriminating between the classes. The values of these descriptors for this compound would then be used to classify it into one of the predefined categories. A study on thiophene derivatives demonstrated that LDA could achieve a total accuracy of 81.4% for the training set and 85.2% for the test set in predicting genotoxicity. researchgate.net

Grid Search Support Vector Machine (GS-SVM) is a more advanced machine learning algorithm that can handle complex and non-linear relationships between molecular descriptors and biological activity. nih.gov SVM works by finding an optimal hyperplane that separates data points of different classes in a high-dimensional space. The "grid search" component refers to a method for optimizing the parameters of the SVM model to achieve the best performance. For thiophene derivatives, a GS-SVM model was shown to have a superior predictive capability, with a total accuracy of 92.9% for the training set and 92.6% for the test set. researchgate.net The application of a GS-SVM model to this compound would likely yield a more accurate prediction of its biological activity profile compared to LDA.

The following table illustrates the types of molecular descriptors that would be calculated for this compound and used as input for these statistical models, based on the study of related thiophene derivatives. researchgate.net

| Descriptor Category | Example Descriptors | Relevance to Activity Prediction |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Governs molecular interactions and reactivity. |

| Topological | Wiener Index, Balaban Index | Encodes information about molecular size, shape, and branching. |

| Quantum Chemical | Total Energy, Heat of Formation | Relates to the stability of the molecule. |

| Physicochemical | LogP, Polar Surface Area (PSA) | Influences pharmacokinetic properties. |

Prediction of Molecular Reactivity and Elucidation of Reaction Pathways

Theoretical chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful framework for predicting the molecular reactivity of this compound and elucidating potential reaction pathways.

The reactivity of the thiophene ring is significantly influenced by its substituents. The bromine atom at the 5-position and the N-propylcarboxamide group at the 2-position will modulate the electron density distribution around the ring, thereby directing its reactivity towards electrophiles and nucleophiles. Computational studies on the bromination of thiophenes have shown that such reactions proceed via the formation of a bromonium ion intermediate. researchgate.net DFT calculations can map out the potential energy surface for such reactions, identifying the transition states and intermediates, and thus predicting the most likely reaction products.

Furthermore, the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of molecular reactivity. The energy and spatial distribution of these orbitals for this compound can be calculated using DFT.

HOMO: The region of the molecule with a high HOMO density is susceptible to electrophilic attack.

LUMO: The region with a high LUMO density is prone to nucleophilic attack.

By analyzing the HOMO-LUMO gap and the distribution of these orbitals, one can predict the most reactive sites on the molecule. For instance, in related 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide derivatives, DFT calculations have been used to determine reactivity descriptors such as electron affinity, ionization potential, chemical hardness, and the electrophilicity index from the HOMO and LUMO energies. researchgate.net

The table below summarizes key reactivity descriptors that can be computationally derived for this compound.

| Reactivity Descriptor | Formula | Significance |

| HOMO-LUMO Energy Gap | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -(I+A)/2 | Quantifies the ability of a molecule to accept electrons. |

Computational studies can also elucidate more complex reaction pathways, such as the dimerization reactions observed in oxidized brominated thiophenes. rsc.org For this compound, theoretical modeling could predict its behavior under various reaction conditions, including oxidation, and identify potential side products or degradation pathways. This information is invaluable for synthetic chemists in optimizing reaction conditions and for understanding the compound's stability.

Applications and Advanced Research Directions in 5 Bromo N Propylthiophene 2 Carboxamide Chemistry

Utilization as Versatile Building Blocks in Complex Organic Synthesis

5-Bromo-N-propylthiophene-2-carboxamide is a key heterocyclic building block in organic synthesis. Its structure, featuring a thiophene (B33073) ring substituted with both a bromine atom and an N-propylcarboxamide group, provides multiple reactive sites for constructing more complex molecules. The bromine atom at the 5-position is a particularly useful functional handle, enabling carbon-carbon bond formation through various cross-coupling reactions.

Precursors for the Construction of Advanced Heterocyclic Systems

The reactivity of the bromine atom on the thiophene ring makes this compound an excellent precursor for synthesizing advanced, multi-ring heterocyclic systems. A primary method for this is the Suzuki-Miyaura cross-coupling reaction, a powerful technique that uses a palladium catalyst to couple organoboron compounds with organic halides. nih.govnih.gov

Research on analogous compounds, such as 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, demonstrates this principle effectively. In these studies, the bromo-substituted thiophene core is reacted with a variety of aryl and heteroaryl boronic acids or their esters. mdpi.comresearchgate.netnih.gov This strategy allows for the creation of a diverse library of 5-aryl-thiophene-2-carboxamide derivatives, effectively extending the heterocyclic system by attaching new aromatic or heteroaromatic rings. mdpi.comnih.gov This modular approach is highly valued in synthetic chemistry for its ability to generate structural diversity efficiently.

Intermediate in the Synthesis of Therapeutically Relevant Molecular Scaffolds

The thiophene carboxamide scaffold is a recognized pharmacophore present in numerous biologically active compounds, making this compound a valuable intermediate in medicinal chemistry. mdpi.comnih.gov Its structure serves as a foundational framework that can be elaborated upon to produce molecules with potential therapeutic applications.

For example, the core structure is utilized to synthesize novel compounds with antiproliferative properties. mdpi.com By starting with a similar precursor, 5-bromothiophene-2-carboxylic acid, researchers have synthesized complex amides and imides that have shown significant cytotoxic effects against various cancer cell lines. mdpi.com In a related application, a similar sulfonamide compound, 5-bromo-N-propylthiophene-2-sulfonamide, was used in Suzuki coupling reactions to generate a library of derivatives with promising antibacterial activity against clinically isolated, drug-resistant Klebsiella pneumoniae. nih.gov These examples underscore the role of the 5-bromo-thiophene core as a crucial intermediate for accessing complex molecular scaffolds with therapeutic potential. mdpi.comresearchgate.net

Role in Advanced Materials Science Research

Thiophene-based compounds are integral to the field of materials science due to their unique electronic properties. researchgate.net The delocalized π-electron system of the thiophene ring allows for efficient charge transport, making these materials suitable for a range of electronic and optical applications.

Development of Materials with Specific Electronic or Optical Properties

The electronic characteristics of materials derived from thiophene carboxamides can be finely tuned through synthetic modifications. nih.gov Theoretical studies using Density Functional Theory (DFT) on related 5-aryl-thiophene-2-carboxamide systems reveal that the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are significantly influenced by the nature of the substituents attached to the thiophene ring. mdpi.comresearchgate.net

The HOMO-LUMO energy gap (ΔEH-L) is a critical parameter that determines the material's electronic and optical behavior. nih.gov By strategically adding different aryl groups to the 5-position of the thiophene ring, researchers can modulate this energy gap. mdpi.comresearchgate.net This ability to engineer the electronic structure is crucial for designing materials with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Investigation in Nonlinear Optical (NLO) Materials

Organic molecules with extensive π-conjugated systems, like derivatives of this compound, are of significant interest for their nonlinear optical (NLO) properties. nih.gov NLO materials can alter the properties of light passing through them and are essential for technologies like optical switching and data processing. nih.gov

The NLO response of a molecule is related to its hyperpolarizability, a measure of how easily the molecule's electron cloud is distorted by an electric field. Studies on analogous 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have shown that the extended p-electronic delocalization across the thiophene, pyrazine, and aryl rings leads to significant NLO behavior. mdpi.com DFT calculations are used to predict key NLO parameters, demonstrating that the introduction of different substituents can enhance the hyperpolarizability. mdpi.comnih.gov This research highlights the potential of using the this compound scaffold to create new, high-performance NLO materials. nih.gov

Exploration in Medicinal Chemistry Research as Lead Compounds

The thiophene ring is considered a "privileged pharmacophore" in drug discovery, and its derivatives have been extensively investigated for a wide range of biological activities. mdpi.comnih.gov Thiophene carboxamides, in particular, have emerged as a promising class of compounds for developing new therapeutic agents. mdpi.comontosight.aiontosight.ai

Derivatives built upon the thiophene carboxamide scaffold have demonstrated significant potential as anticancer agents. mdpi.comnih.gov In one study, novel compounds synthesized from 5-bromothiophene-2-carboxylic acid exhibited potent antiproliferative effects against several human cancer cell lines, including melanoma (A375), colon cancer (HT-29), and breast cancer (MCF-7). mdpi.comnih.gov One of the most active compounds was found to induce apoptosis (programmed cell death) and showed high selectivity for cancer cells over normal cells. mdpi.comnih.gov Other research has identified thiophene carboxamide derivatives that act as biomimetics of the anticancer drug Combretastatin A-4, showing potent activity against liver cancer cell lines like Hep3B. mdpi.comnih.govnih.gov

Beyond oncology, this structural class has shown promise in combating infectious diseases. Thiophene derivatives have been investigated for their antibacterial activity against drug-resistant Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli. frontiersin.orgnih.gov Furthermore, derivatives of the closely related 5-bromo-N-alkylthiophene-2-sulfonamides displayed notable antibacterial efficacy against New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae, a priority pathogen. nih.gov These findings establish the thiophene carboxamide core as a versatile lead structure for the development of new antimicrobial and anticancer drugs. nih.govtandfonline.comtandfonline.com

Table 1: Research Findings on Therapeutically Relevant Scaffolds Derived from Thiophene Carboxamide Precursors

| Derivative Class | Synthetic Approach | Therapeutic Target/Application | Investigated Activity | Key Findings |

|---|---|---|---|---|

| Thiophene Amides/Imides | Amide/Imide formation from 5-bromothiophene-2-carboxylic acid | Cancer | Antiproliferative | Significant cytotoxic effects against A375, HT-29, and MCF-7 cancer cell lines. mdpi.comnih.gov |

| 5-Aryl-Thiophene-2-Sulfonamides | Suzuki cross-coupling from 5-bromo-N-propylthiophene-2-sulfonamide | Bacterial Infections | Antibacterial | Efficacy against clinically isolated, drug-resistant Klebsiella pneumoniae. nih.gov |

| Phenyl-Thiophene-Carboxamides | Amide coupling | Cancer (Tubulin Polymerization) | Antiproliferative | Potent activity against Hep3B liver cancer cells as Combretastatin A-4 biomimetics. mdpi.comnih.gov |

| General Thiophene Derivatives | Various synthetic routes | Bacterial Infections | Antibacterial | Activity against drug-resistant A. baumannii and E. coli. frontiersin.orgnih.gov |

Modulation of Specific Biological Targets (e.g., enzymes, receptors)

The this compound scaffold is a key pharmacophore in medicinal chemistry, with derivatives demonstrating interactions with a variety of biological targets. While specific studies on this compound are limited, the broader class of thiophene carboxamides has been extensively studied, revealing their potential to modulate key enzymes and receptors involved in various disease pathways.

Thiophene carboxamide derivatives have shown promise as potent inhibitors of several enzymes. For instance, certain analogues have been identified as inhibitors of kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer. ontosight.ai Members of the PAN-90806 family of thiophene carboxamides, for example, are potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. mdpi.com Other derivatives have demonstrated inhibitory activity against mitochondrial complex I and protein tyrosine phosphatase 1B (PTP1B), both of which are significant targets in cancer and metabolic diseases. mdpi.com

In the context of infectious diseases, a closely related class of compounds, 5-bromo-N-alkylthiophene-2-sulfonamides, has shown efficacy against clinically isolated New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae. nih.gov This suggests that the thiophene core can be tailored to inhibit critical bacterial enzymes, offering a potential avenue for the development of new antibiotics.

The aromatic nature and structural features of the thiophene ring allow it to bind to various receptors. The electron-rich character of the thiophene ring and its ability to act as a bioisostere for a phenyl ring enhance its interactions with biological targets. nih.gov This versatility allows for the design of derivatives that can potentially act as agonists or antagonists for a range of receptors, although specific receptor modulation by this compound itself has not been extensively documented.

Design and Synthesis of Novel Bioactive Derivatives for Targeted Interactions

The core structure of this compound serves as a versatile template for the design and synthesis of novel bioactive derivatives. The presence of the bromine atom at the 5-position of the thiophene ring is particularly advantageous, as it provides a reactive site for further functionalization through various chemical reactions, such as cross-coupling reactions. mdpi.com

A common strategy for creating novel derivatives involves the modification of the N-propyl group. For instance, the synthesis of a series of 5-bromo-N-alkylthiophene-2-sulfonamides was achieved by reacting 5-bromothiophene-2-sulfonamide (B1270684) with different alkyl bromides. nih.gov This approach allows for the exploration of how changes in the alkyl chain length and branching affect biological activity.

Furthermore, the bromine atom can be utilized in Suzuki-Miyaura cross-coupling reactions to introduce various aryl and heteroaryl groups. nih.gov This method was successfully employed to synthesize a series of derivatives of 5-bromo-N-propylthiophene-2-sulfonamide with fair to good yields. nih.gov Such modifications can significantly alter the steric and electronic properties of the molecule, leading to enhanced potency and selectivity for specific biological targets.

The synthesis of these derivatives often starts from commercially available thiophene precursors. For example, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide has been synthesized from thiophene through a multi-step process involving successive direct lithiations and a bromination reaction. mdpi.com These synthetic strategies provide a clear pathway for generating a diverse library of thiophene carboxamide derivatives for biological screening.

Below is an interactive data table summarizing the synthesis of some 5-bromo-N-propylthiophene-2-sulfonamide derivatives and their yields. nih.gov

| Compound | Aryl Boronic Acid Used in Suzuki Coupling | Yield (%) |

| 4a | Phenylboronic acid | 56 |

| 4b | 4-Methylphenylboronic acid | 58 |

| 4c | 4-Methoxyphenylboronic acid | 62 |

| 4d | 4-Chlorophenylboronic acid | 62 |

| 4e | 4-Fluorophenylboronic acid | 66 |

| 4f | 4-(Trifluoromethyl)phenylboronic acid | 72 |

| 4g | Naphthalen-2-ylboronic acid | 68 |

Emerging Research Areas and Future Perspectives in Thiophene Carboxamide Chemistry

The field of thiophene carboxamide chemistry continues to evolve, with several emerging research areas and promising future perspectives. The inherent versatility of the thiophene scaffold makes it a privileged structure in medicinal chemistry, with a significant number of FDA-approved drugs containing this moiety. nih.govrsc.org

One of the key future directions is the development of more targeted and selective therapeutic agents. The ability to functionalize the thiophene carboxamide core at multiple positions allows for fine-tuning of its pharmacological properties to minimize off-target effects and enhance efficacy. mdpi.com The exploration of novel derivatives as inhibitors of challenging drug targets, such as protein-protein interactions and specific enzyme isoforms, is an active area of research.

The application of computational methods, including molecular docking and dynamics simulations, is becoming increasingly important in the rational design of new thiophene carboxamide derivatives. researchgate.net These in-silico approaches can help predict the binding affinities and modes of interaction with biological targets, thereby accelerating the discovery of new drug candidates.

Furthermore, there is a growing interest in the development of thiophene carboxamides as probes for chemical biology research. Fluorescently labeled or biotinylated derivatives could be used to identify new biological targets and elucidate complex cellular pathways.

The fight against antimicrobial resistance is another critical area where thiophene carboxamides are expected to play a significant role. nih.gov The development of derivatives that can overcome existing resistance mechanisms or act on novel bacterial targets is a high priority.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-N-propylthiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling 5-bromo-thiophene-2-carboxylic acid with N-propylamine using carbodiimide-based coupling agents (e.g., EDC or DCC). Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield . Characterization via IR spectroscopy confirms amide bond formation (C=O stretch at ~1650 cm⁻¹), while ¹H-NMR identifies propyl chain integration (δ 0.9–1.6 ppm) .

- Data Validation : Compare elemental analysis (C, H, N, Br) with theoretical values to confirm purity (>95%) .

Q. How do solvent polarity and temperature influence the stability of this compound?

- Methodology : Conduct accelerated stability studies in solvents (e.g., DMSO, ethanol, chloroform) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days). Polar aprotic solvents like DMSO enhance stability due to reduced hydrolytic susceptibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Core Techniques :

- IR Spectroscopy : Identifies functional groups (amide C=O, thiophene ring C-S) .

- ¹H/¹³C-NMR : Resolves propyl chain conformation and bromine-induced deshielding on the thiophene ring .

- Mass Spectrometry (MS) : Confirms molecular ion ([M+H]⁺) and bromine isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Use DFT calculations (e.g., Gaussian 09) to analyze electron density maps and Fukui indices. The bromine atom acts as an electrophilic site for Suzuki-Miyaura couplings, while the carboxamide group directs regioselectivity . Validate predictions experimentally via Pd-catalyzed coupling with aryl boronic acids .

- Data Contradiction : If experimental yields deviate from computational predictions, re-evaluate solvent effects or catalyst loading using response surface methodology (RSM) .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values in enzyme assays)?

- Methodology :

- Assay Reproducibility : Standardize protocols (e.g., buffer pH, incubation time) across labs.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers.

- Structure-Activity Relationship (SAR) : Modify the propyl chain or bromine substituent to isolate contributing factors .

Q. How does the compound interact with lipid bilayers or protein targets, and what techniques validate these interactions?

- Methodology :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to immobilized proteins.

- Molecular Dynamics (MD) Simulations : Model membrane penetration using CHARMM force fields.

- Fluorescence Quenching : Track changes in tryptophan emission upon ligand binding .

Experimental Design & Optimization

Q. What factorial design approaches are suitable for optimizing catalytic amidation reactions involving this compound?

- Framework : Use a Box-Behnken design to test three factors: catalyst concentration (0.5–2.0 mol%), temperature (60–100°C), and reaction time (12–24 hrs). Response variables include yield and purity. Analyze via regression models to identify optimal conditions .

Q. How can microspectroscopic imaging (e.g., Raman or AFM-IR) characterize surface adsorption of this compound in environmental studies?

- Methodology : Deposit the compound on indoor-relevant surfaces (e.g., silica glass, PVC). Use AFM-IR to map adsorption at nanoscale resolution, correlating with environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.